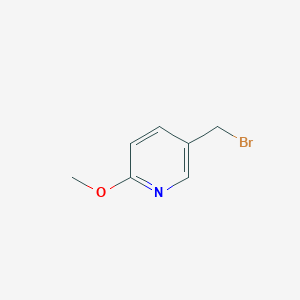

5-(Bromomethyl)-2-methoxypyridine

Overview

Description

5-(Bromomethyl)-2-methoxypyridine, also known as 5-BMMP, is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a molecular formula of C7H7BrNO and a molecular weight of 197.04. 5-BMMP is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis of Complex Organic Compounds :

- 5-(Bromomethyl)-2-methoxypyridine is utilized in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are further used to create bicyclic δ-lactams. These compounds are synthesized using magnesium 'ate' complexes as key reagents, indicating the versatility of this compound in organic synthesis (Sośnicki, 2009).

Precursor for Nucleoside Analogs :

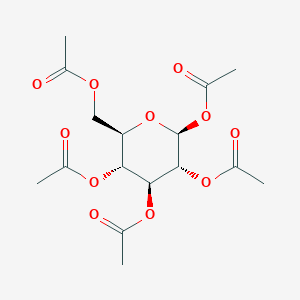

- This compound serves as a precursor in the synthesis of pyridine nucleosides related to 5-fluorouracil, an important chemotherapeutic agent. The compound is involved in a multi-step process that results in various nucleoside analogs (Nesnow & Heidelberger, 1973).

Development of Gold(I) Complexes :

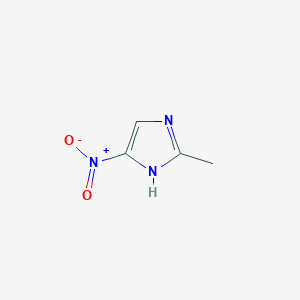

- Research indicates its relevance in the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes. These complexes demonstrate significant activity against certain cancer cell lines, highlighting the potential of this compound in the development of new anticancer drugs (Gallati et al., 2020).

Large-Scale Synthesis Applications :

- It is used in methodologies for large-scale synthesis of compounds like methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate, indicating its utility in industrial-scale chemical production (Morgentin et al., 2009).

In Antiviral Research :

- It has a role in the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues with noted antiviral activity, particularly against retroviruses (Hocková et al., 2003).

Synthesis of Ligands for Complexation with Cations :

- The compound aids in synthesizing ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, which are suitable for complexation with lanthanide(III) cations. This demonstrates its potential in the field of coordination chemistry (Charbonnière et al., 2001).

Application in NLO Materials :

- A novel squaric acid derivative synthesized from 5-amino-2-methoxypyridine ester amide exhibits second-order nonlinear optical (NLO) application, showcasing its utility in the development of NLO materials (Kolev et al., 2008).

Mechanism of Action

Target of Action

Bromomethyl compounds are known to be highly reactive and often used as alkylating reagents . They can introduce an enone fragment into the structure of a complex molecule .

Mode of Action

They can participate in nucleophilic substitution reactions . The bromomethyl group in these compounds can alkylate DNA bases .

Biochemical Pathways

Bromomethyl compounds can be involved in various biochemical processes due to their reactivity .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of understanding a compound’s bioavailability .

Result of Action

Bromomethyl compounds are known to crosslink dna and intercalate between dna bases .

Action Environment

It’s important to note that environmental factors can significantly impact the action and stability of chemical compounds .

properties

IUPAC Name |

5-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLDNQYXVDKJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155964 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128632-03-1 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

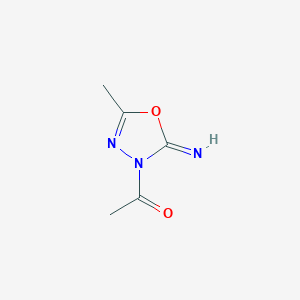

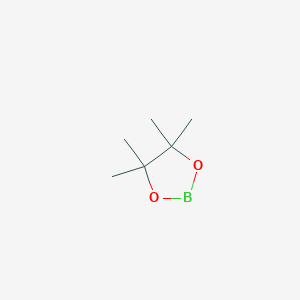

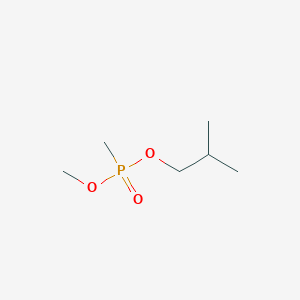

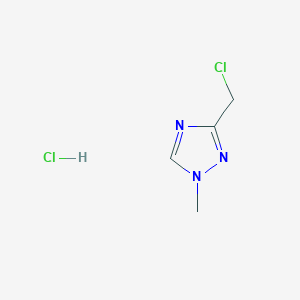

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.